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Compound of Interest

Compound Name: Flutax 1

Cat. No.: B1140288 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Flutax 1 is a green-fluorescent derivative of the potent anti-cancer drug paclitaxel (Taxol). This

fluorescent probe has emerged as a valuable tool for the direct visualization and investigation

of microtubule dynamics in living cells. By covalently linking a fluorescein moiety to paclitaxel,

Flutax 1 retains the pharmacological activity of its parent compound, binding with high affinity

to the β-tubulin subunit of microtubules and promoting their stabilization. This property,

combined with its fluorescent nature, allows for real-time imaging of the microtubule

cytoskeleton, providing critical insights into cellular processes such as mitosis, cell migration,

and intracellular transport. This technical guide provides a comprehensive overview of the core

photophysical properties of Flutax 1, detailed experimental protocols for its characterization

and use, and a visual representation of its mechanism of action.

Core Photophysical and Biochemical Properties
The utility of Flutax 1 as a fluorescent probe is defined by its distinct spectral characteristics

and its strong, specific interaction with its biological target. These properties are summarized

below.
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Property Value Reference

Excitation Maximum (λex) 495 nm

Emission Maximum (λem) 520 nm

Binding Affinity (Ka) ~ 10⁷ M⁻¹

Molecular Weight 1283.3 g/mol

Formula C₇₁H₆₆N₂O₂₁

Purity ≥95% (HPLC)

Solubility
Soluble to 100 mM in DMSO

and ethanol

Storage Store at -20°C

Note: The absorption, fluorescence, and fluorescence decay of Flutax 1 in solution are pH

sensitive.

Binding Kinetics to Microtubules
The interaction of Flutax 1 with microtubules is a dynamic process characterized by a multi-

step binding mechanism. This process has been elucidated using stopped-flow techniques,

revealing a fast initial bimolecular reaction followed by at least two monomolecular

rearrangements.

Kinetic Parameter Value (at 37°C) Reference

Bimolecular Reaction Rate

Constant
6.10 ± 0.22 x 10⁵ M⁻¹s⁻¹

This detailed kinetic information is crucial for designing and interpreting experiments aimed at

understanding the molecular recognition of taxoids by microtubules.

Experimental Protocols
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Determination of Fluorescence Quantum Yield (Relative
Method)
While the absolute fluorescence quantum yield of Flutax 1 is not readily available in the

literature, it can be determined experimentally using the relative method, which compares the

fluorescence of the sample to a well-characterized standard.

Materials:

Flutax 1

Fluorescein (as a standard, quantum yield in 0.1 M NaOH is ~0.95)

Spectrograde ethanol

UV-Vis spectrophotometer

Spectrofluorometer with a quartz cuvette

Protocol:

Prepare Stock Solutions: Prepare stock solutions of Flutax 1 and fluorescein in spectrograde

ethanol.

Prepare a Series of Dilutions: From the stock solutions, prepare a series of dilutions for both

Flutax 1 and the fluorescein standard, with absorbances ranging from 0.01 to 0.1 at the

excitation wavelength (495 nm).

Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of

each dilution at 495 nm.

Measure Fluorescence Emission:

Set the excitation wavelength of the spectrofluorometer to 495 nm.

Record the fluorescence emission spectrum for each dilution of both Flutax 1 and the

fluorescein standard. Ensure the emission range covers the entire emission profile (e.g.,

500 nm to 650 nm).
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It is critical to use the same instrument settings (e.g., excitation and emission slit widths)

for all measurements.

Data Analysis:

Integrate the area under the emission spectrum for each solution to obtain the integrated

fluorescence intensity.

Plot the integrated fluorescence intensity versus absorbance for both Flutax 1 and the

fluorescein standard.

Determine the slope (gradient) of the linear fit for both plots.

Calculate Quantum Yield: The quantum yield of Flutax 1 (Φ_F(sample)) can be calculated

using the following equation:

Φ_F(sample) = Φ_F(standard) * (Gradient_sample / Gradient_standard) * (η_sample² /

η_standard²)

Where:

Φ_F(standard) is the quantum yield of the fluorescein standard.

Gradient_sample and Gradient_standard are the gradients from the plots of integrated

fluorescence intensity versus absorbance.

η_sample and η_standard are the refractive indices of the solvents used for the sample

and standard, respectively (if the same solvent is used, this term is 1).

Determination of Fluorescence Lifetime using Time-
Correlated Single Photon Counting (TCSPC)
The fluorescence lifetime of Flutax 1 can be measured using TCSPC, a highly sensitive

technique that measures the decay of fluorescence intensity over time after excitation by a

short pulse of light.

Instrumentation:
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Pulsed light source (e.g., a picosecond diode laser) with an excitation wavelength of ~495

nm.

Sample holder and optics.

A fast single-photon detector (e.g., a photomultiplier tube or an avalanche photodiode).

TCSPC electronics.

Protocol:

Sample Preparation: Prepare a dilute solution of Flutax 1 in a suitable solvent (e.g., ethanol)

in a quartz cuvette. The concentration should be low enough to avoid inner filter effects.

Instrument Setup:

Align the pulsed laser to excite the sample.

Position the detector at a 90° angle to the excitation beam to collect the emitted

fluorescence.

Use appropriate filters to block scattered excitation light from reaching the detector.

Data Acquisition:

The TCSPC electronics measure the time delay between the excitation pulse and the

detection of the first emitted photon.

This process is repeated for a large number of excitation pulses to build up a histogram of

photon arrival times. This histogram represents the fluorescence decay curve.

Data Analysis:

The fluorescence decay curve is fitted to an exponential decay function (or a sum of

exponentials if the decay is complex) to extract the fluorescence lifetime (τ).

Live-Cell Imaging of Microtubules
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Flutax 1 is an excellent probe for visualizing microtubules in living cells. The following protocol

is a general guideline for staining adherent cells.

Materials:

Flutax 1 stock solution (e.g., 1 mM in DMSO).

Adherent cells cultured on glass-bottom dishes or coverslips.

Complete cell culture medium.

Hanks' Balanced Salt Solution (HBSS) or other suitable imaging medium.

Fluorescence microscope equipped with appropriate filters for fluorescein (excitation ~495

nm, emission ~520 nm) and a live-cell imaging chamber to maintain 37°C and 5% CO₂.

Protocol:

Cell Seeding: Seed cells on glass-bottom dishes or coverslips to allow for optimal imaging.

Grow cells to the desired confluency.

Preparation of Staining Solution: Dilute the Flutax 1 stock solution in pre-warmed complete

cell culture medium to a final concentration of 0.1 to 2 µM. The optimal concentration may

vary depending on the cell type and experimental conditions.

Cell Staining:

Remove the culture medium from the cells.

Add the Flutax 1 staining solution to the cells.

Incubate the cells for 30 to 60 minutes at 37°C in a CO₂ incubator.

Washing:

Remove the staining solution.
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Wash the cells two to three times with pre-warmed HBSS or imaging medium to remove

unbound dye and reduce background fluorescence.

Imaging:

Add fresh, pre-warmed imaging medium to the cells.

Immediately transfer the cells to the fluorescence microscope equipped with a live-cell

imaging chamber.

Acquire images using the appropriate filter set.

Note: Flutax 1 staining in live cells can be sensitive to photobleaching. It is recommended

to use the lowest possible excitation light intensity and exposure time to minimize

photodamage and signal loss.

Signaling Pathway and Experimental Workflows
Mechanism of Action: Microtubule Stabilization
Flutax 1, like its parent compound paclitaxel, binds to the β-tubulin subunit within the

microtubule polymer. This binding event stabilizes the microtubule, preventing its

depolymerization and shifting the dynamic equilibrium towards polymerization. This disruption

of microtubule dynamics leads to cell cycle arrest, typically at the G2/M phase, and can

ultimately induce apoptosis.
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Click to download full resolution via product page

Caption: Mechanism of Flutax 1-induced microtubule stabilization and cell cycle arrest.

Experimental Workflow: Live-Cell Imaging
The following diagram outlines the key steps for visualizing microtubule dynamics in living cells

using Flutax 1.
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[https://www.benchchem.com/product/b1140288#photophysical-properties-of-flutax-1-
fluorescent-dye]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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